molecular formula C13H16O4 B8739382 Ethyl 2-(3-formylphenoxy)butanoate

Ethyl 2-(3-formylphenoxy)butanoate

Cat. No.: B8739382
M. Wt: 236.26 g/mol
InChI Key: AQRPXMKEQROBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-formylphenoxy)butanoate is an ester derivative featuring a phenoxy moiety substituted with a formyl group at the meta position and a butanoate chain. Its ester functionality may confer moderate lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 2-(3-formylphenoxy)butanoate

InChI

InChI=1S/C13H16O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-9,12H,3-4H2,1-2H3

InChI Key

AQRPXMKEQROBLI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and chain length. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method (Reference)
Ethyl 2-(3-formylphenoxy)butanoate* C₁₃H₁₆O₅ 3-formylphenoxy, butanoate chain ~252.26 (estimated) Potential intermediate for heterocycles Likely analogous to PPA-mediated routes
Ethyl 2-(3-formylphenoxy)-2-methylpropanoate C₁₄H₁₆O₅ 3-formylphenoxy, α-methylpropanoate 280.32 Higher steric hindrance at α-carbon Condensation with aromatic amines
Ethyl 2-(4-bromophenyl)butanoate C₁₂H₁₅BrO₂ 4-bromophenyl, butanoate chain 287.15 Bromine enhances electrophilicity Similar esterification routes
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 4-bromo-2-formyl-6-methoxyphenoxy, α,β-unsaturated ester 343.17 Conjugated double bond increases rigidity Multi-step substitution
Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate C₁₄H₂₀N₂O₄ 2-acetylamino-3-aminophenoxy 280.32 Amino groups enhance solubility Amine-acylation reactions

Key Differences and Implications

Substituent Effects: Formyl vs. Bromo/Methoxy: The formyl group in the target compound enables reactions like Schiff base formation, whereas bromo (electron-withdrawing) and methoxy (electron-donating) groups in analogs (e.g., ) alter electronic properties and regioselectivity in further reactions. Amino Groups: Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate exhibits basicity and hydrogen-bonding capacity, contrasting with the formyl group’s electrophilic nature.

Chain Length and Steric Effects: The butanoate chain in the target compound offers flexibility compared to the α-methylpropanoate in , which introduces steric hindrance.

Synthetic Routes: PPA (polyphosphoric acid)-mediated cyclization () is common for heterocycle precursors. The target compound may require analogous condensation of 3-formylphenol derivatives with β-keto esters. Brominated analogs () often involve halogenation steps, while amino-substituted derivatives () require protective group strategies.

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